molecular formula C26H23ClN4O2 B12032264 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-03-0

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12032264
CAS No.: 634896-03-0
M. Wt: 458.9 g/mol
InChI Key: PSAFEKFYADVJST-LQKURTRISA-N
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Description

The compound 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 4-((4-chlorobenzyl)oxy)phenyl group at position 5 and a 4-ethylbenzylidene hydrazide moiety at position 2.

Properties

CAS No.

634896-03-0

Molecular Formula

C26H23ClN4O2

Molecular Weight

458.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O2/c1-2-18-3-5-19(6-4-18)16-28-31-26(32)25-15-24(29-30-25)21-9-13-23(14-10-21)33-17-20-7-11-22(27)12-8-20/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+

InChI Key

PSAFEKFYADVJST-LQKURTRISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of Methyl 4-(4-((4-Chlorobenzyl)oxy)phenyl)-2,4-dioxobutanoate

A substituted β-keto ester is synthesized by Claisen condensation between methyl acetoacetate and 4-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is catalyzed by sodium ethoxide in anhydrous ethanol under reflux (78–82°C, 6–8 h). The product is isolated via vacuum distillation and recrystallized from ethanol (yield: 72–75%).

Cyclocondensation with Hydrazine Hydrate

The β-keto ester (10 mmol) is treated with hydrazine hydrate (15 mmol) in glacial acetic acid (30 mL) under reflux (2–3 h). The reaction selectively attacks the more electrophilic C-2 carbonyl group, forming an intermediate hydrazone that undergoes cyclization to yield methyl 5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylate. Post-reaction, the mixture is poured into ice-water, neutralized with NaHCO₃, and filtered. Recrystallization from ethanol affords white crystals (yield: 85–88%; m.p.: 178–180°C).

Characterization Data

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O-C aryl ether).

  • ¹H NMR (DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 5.12 (s, 2H, OCH₂Ar), 6.45 (s, 1H, pyrazole-H), 7.08–7.42 (m, 8H, ArH).

Conversion to Pyrazole-3-Carbohydrazide

The methyl ester is converted to carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate.

Hydrazinolysis of the Ester

Methyl 5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carboxylate (10 mmol) is refluxed with hydrazine hydrate (99%, 15 mmol) in absolute ethanol (100 mL, 8–10 h). The reaction proceeds via transesterification, replacing the methoxy group with a hydrazide moiety. The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–85%; m.p.: 162–164°C).

Characterization Data

  • IR (KBr): 1648 cm⁻¹ (C=O hydrazide), 1595 cm⁻¹ (C=N pyrazole), 3300–3200 cm⁻¹ (N-H stretches).

  • ¹H NMR (DMSO-d₆): δ 4.98 (s, 2H, OCH₂Ar), 6.38 (s, 1H, pyrazole-H), 7.15–7.55 (m, 8H, ArH), 9.85 (s, 1H, NH), 10.12 (s, 1H, NH).

Condensation with 4-Ethylbenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 4-ethylbenzaldehyde.

Hydrazone Formation

A solution of 5-(4-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide (5 mmol) and 4-ethylbenzaldehyde (6 mmol) in absolute ethanol (50 mL) is refluxed for 12–14 h. The reaction is catalyzed by acetic acid (0.5 mL) to facilitate imine bond formation. Post-reaction, the solvent is evaporated, and the residue is triturated with diethyl ether to yield a yellow solid. Recrystallization from ethanol/diethyl ether (1:3) affords the title compound (yield: 75–78%; m.p.: 192–194°C).

Characterization Data

  • IR (KBr): 1618 cm⁻¹ (C=N hydrazone), 1590 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (C-O-C).

  • ¹H NMR (DMSO-d₆): δ 1.22 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃), 5.05 (s, 2H, OCH₂Ar), 6.52 (s, 1H, pyrazole-H), 7.18–8.02 (m, 12H, ArH), 8.35 (s, 1H, N=CH).

  • ESI-MS: m/z 558.5 [M+H]⁺.

Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Formation

The cyclocondensation of β-keto esters with hydrazines favors attack at the more electrophilic carbonyl group (C-2), ensuring regioselective formation of the 1,3,5-trisubstituted pyrazole. Steric and electronic effects from the 4-((4-chlorobenzyl)oxy)phenyl group further direct the reaction pathway.

Solvent and Catalytic Effects

  • Hydrazinolysis: Ethanol provides optimal solubility for both ester and hydrazine, while prolonged reflux ensures complete conversion.

  • Schiff Base Formation: Acetic acid protonates the carbonyl oxygen of the aldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the carbohydrazide’s NH₂ group.

Challenges and Alternative Approaches

By-Product Formation

Competing side reactions, such as over-condensation or oxidation, are mitigated by strict temperature control and inert atmospheres.

Green Chemistry Alternatives

Nanocatalysts (e.g., ZnO nanoparticles) or ionic liquids ([bmim]PF₆) may enhance reaction efficiency and reduce energy input, as demonstrated in analogous pyrazole syntheses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the benzylidene group, potentially leading to the formation of hydrazine derivatives or reduced benzyl compounds.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of hydrazine or reduced benzyl compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide, possess notable antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi, demonstrating effectiveness against pathogens that are resistant to conventional treatments. For instance, pyrazole carboxylates have been reported to exhibit antifungal and antibacterial activities, which are crucial in addressing rising antibiotic resistance issues in clinical settings .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through different mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated that similar compounds can effectively reduce tumor growth and metastasis in various cancer models . The structural features of this compound may enhance its efficacy as an anticancer agent by targeting specific molecular pathways.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide has been explored for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antidiabetic Activity

The compound has also been studied for its potential as an antidiabetic agent. Some pyrazole derivatives have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in diabetic animal models. This makes them promising candidates for developing new treatments for diabetes, particularly type 2 diabetes, where insulin resistance is a major concern .

Synthesis of Novel Derivatives

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide serves as a precursor for creating novel derivatives with enhanced biological activities. By modifying the functional groups attached to the pyrazole ring or altering the substituents on the benzene rings, researchers can create a library of compounds for screening against various biological targets .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Antimicrobial Study : A study demonstrated that a series of substituted pyrazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : Another research project focused on the anticancer activity of pyrazole derivatives showed that specific modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • 4-((4-Chlorobenzyl)oxy)phenyl Substituent : Introduces electron-withdrawing chlorine, enhancing stability and influencing binding interactions.

Synthetic routes for analogous compounds involve nucleophilic substitution (e.g., benzyl chloride reacting with hydroxyacetophenone ) and hydrazide-aldehyde condensation .

Structural Variations and Molecular Properties

Pyrazole-carbohydrazides exhibit diversity in substituents on the benzyloxy and benzylidene groups. Below is a comparative analysis of structurally related compounds:

Compound Name R₁ (Benzyloxy Substituent) R₂ (Benzylidene Substituent) Molecular Weight Key Features/Activities Reference
Target Compound 4-Chlorobenzyl 4-Ethylbenzylidene ~467.9* Potential receptor antagonist activity
5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-3-carbohydrazide 4-Methylbenzyl 3-Pyridinylmethylene 411.5 Improved solubility due to pyridine
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 4-Chlorobenzyl 5-Bromo-2-hydroxybenzylidene 525.8 Enhanced halogen interactions
3-{3-[(4-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide 4-Chlorobenzyl 2-Methylindolylmethylene ~483.95 Indole moiety for π-π stacking
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 4-Chlorobenzyl 4-Nitrobenzylidene ~476.9* Electron-deficient nitro group

*Calculated based on molecular formulae; exact values may vary.

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and nitro (NO₂) substituents enhance electrophilicity, improving binding to hydrophobic pockets in target proteins . Methyl (CH₃) and methoxy (OCH₃) groups increase solubility but may reduce receptor affinity .

Benzylidene Modifications :

  • Pyridinylmethylene (e.g., ): Introduces hydrogen-bonding capability via the nitrogen atom.
  • Indolylmethylene (e.g., ): Facilitates π-π stacking with aromatic residues in enzymes.
  • Halogenated Benzylidenes (e.g., ): Bromine and chlorine enhance van der Waals interactions.

Biological Activity: Pyrazole-carbohydrazides with 4-chlorobenzyloxy groups (e.g., target compound) are hypothesized to exhibit cannabinoid CB1 receptor antagonism, similar to 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM) . Nitro and bromo substituents correlate with improved antiproliferative activity in cancer cell lines .

Research Findings and Methodologies

Structural Characterization
  • X-ray Crystallography : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () were structurally validated using SHELX software . The target compound’s analogs likely adopt planar conformations due to conjugation between the pyrazole and hydrazide moieties.
  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., ) confirm regiochemistry and purity. For example, the 4-chlorobenzyloxy group shows characteristic aromatic protons at δ 7.2–7.4 ppm .
Computational Studies
  • Molecular Docking : AutoDock Vina () predicts that the 4-chlorobenzyl group in the target compound interacts with hydrophobic residues (e.g., Leu387 in CB1 receptors), while the ethylbenzylidene moiety may occupy a subpocket near Ser383 .
  • QSAR Models : Substituents like chloro and nitro improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .

Biological Activity

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, antimicrobial, and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • A pyrazole ring
  • A carbohydrazide moiety
  • Aromatic substituents, including a chlorobenzyl ether and an ethylbenzylidene group

The molecular formula is C30H26ClN3O3C_{30}H_{26}ClN_3O_3 with a molecular weight of approximately 576.141 g/mol .

Anti-Cancer Properties

Research indicates that compounds similar to 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide exhibit significant anti-cancer properties. Pyrazole derivatives are known to inhibit various cancer-related pathways, including:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

A study conducted on pyrazole derivatives demonstrated their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, highlighting the enhanced efficacy of compounds containing halogen substituents like chlorine .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Pyrazoles have been reported to possess broad-spectrum antibacterial and antifungal properties. For instance, certain derivatives have displayed effective inhibition against pathogens such as:

  • Staphylococcus aureus
  • Escherichia coli

This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound's biological profile. Pyrazole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of multiple functional groups enhances their ability to donate electrons and neutralize free radicals .

Synthesis and Evaluation

A series of studies have synthesized various pyrazole derivatives, including the target compound. For example, a study involving the synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide indicated that structural modifications significantly influence biological activity .

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(4-Chlorobenzyl)oxy-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazideChlorobenzyl and nitro groupsAnticancer, AntimicrobialNitro group enhances reactivity
5-(4-Ethylbenzylidene)-1H-pyrazole-3-carbohydrazideEthyl substituentAntioxidantIncreased lipophilicity

Synergistic Effects

In vitro studies have shown that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines. The combination index method confirmed significant synergistic effects, particularly in aggressive breast cancer subtypes .

Q & A

Basic: What are the critical steps in synthesizing 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide?

The synthesis typically involves:

  • Hydrazone formation : Condensation of pyrazole-3-carbohydrazide with 4-ethylbenzaldehyde under reflux in ethanol, catalyzed by acetic acid .
  • Etherification : Introducing the 4-chlorobenzyloxy group via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    Key challenges include controlling reaction stoichiometry to avoid side products like unsubstituted intermediates .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature control : Maintain 60–70°C during hydrazone formation to balance reaction rate and byproduct suppression .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydrazide groups) .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates but require post-reaction removal via vacuum distillation .
  • Catalyst screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for faster kinetics .

Basic: Which spectroscopic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.8 ppm), hydrazone NH (δ 8.1–8.5 ppm), and substituents (e.g., 4-chlorobenzyloxy: δ 5.1–5.3 ppm for -OCH₂-) .
  • IR spectroscopy : Confirm carbonyl (C=O, 1650–1680 cm⁻¹) and hydrazone (C=N, 1590–1620 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How do substituent variations (e.g., chlorobenzyl vs. ethylbenzylidene) affect bioactivity?

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance binding to enzyme active sites (e.g., COX-2 inhibition) by increasing electrophilicity .
  • Steric effects : Bulky substituents (e.g., 4-ethylbenzylidene) may reduce solubility but improve target specificity by preventing non-specific interactions .
  • Comparative assays : Test derivatives against control compounds in enzyme inhibition assays (e.g., IC₅₀ values for COX-2) to correlate structure-activity relationships (SAR) .

Advanced: How can molecular docking resolve contradictions in hypothesized mechanisms of action?

  • Target selection : Prioritize proteins with structural homology to known pyrazole targets (e.g., COX-2, EGFR kinase) .
  • Software tools : Use AutoDock Vina for rapid docking (<10 min per ligand) with the MMFF94 force field to predict binding affinities (ΔG) .
  • Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies to confirm key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .

Basic: What analytical challenges arise in purity assessment, and how are they addressed?

  • HPLC-DAD : Use C18 columns (acetonitrile/water mobile phase) to detect impurities <0.1%. Retention time shifts may indicate isomerization .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate/solvate forms .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How to interpret discrepancies in ¹³C NMR spectra between experimental and computational data?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with gauge-invariant atomic orbitals (GIAO) .
  • Solvent effects : Apply polarizable continuum models (PCM) to account for DMSO-d₆ or CDCl₃ environments .
  • Dynamic effects : Consider conformational averaging if multiple rotamers exist (e.g., around the hydrazone bond) .

Advanced: What crystallographic strategies validate the compound’s 3D structure?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Aim for resolution <0.8 Å .
  • Refinement : Apply SHELXL with twin refinement for crystals showing pseudo-merohedral twinning .
  • Validation tools : Check R-factor convergence (<5%) and ADPs for thermal motion anomalies .

Advanced: How to design SAR studies for pyrazole-carbohydrazide derivatives?

  • Scaffold modification : Synthesize analogs with varying substituents (e.g., -F, -OCH₃) on the benzylidene ring .
  • Biological testing : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for anti-inflammatory markers) .
  • Data analysis : Apply multivariate regression to correlate logP, molar refractivity, and IC₅₀ values .

Basic: What precautions are critical when handling hydrazide intermediates?

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity .
  • Stability : Store intermediates at –20°C under nitrogen to prevent hydrolysis/oxidation .
  • Waste disposal : Neutralize hydrazide residues with dilute HCl before aqueous disposal .

Advanced: How to troubleshoot low yields in the final coupling step?

  • Reagent purity : Ensure aldehydes (e.g., 4-ethylbenzaldehyde) are freshly distilled to avoid oxidation to carboxylic acids .
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to accelerate Schiff base formation .
  • Byproduct analysis : Use LC-MS to identify oligomers or decomposition products .

Advanced: What computational methods predict solubility and bioavailability?

  • QSPR models : Train models on datasets like PubChem to estimate aqueous solubility (LogS) and Caco-2 permeability .
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit water (TIP3P model) for 50 ns to assess aggregation propensity .
  • ADMET profiling : Use SwissADME to predict CYP450 metabolism and hERG channel inhibition .

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